4-异丙氧基-N-(2-(1-甲基-1,2,3,4-四氢喹啉-6-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

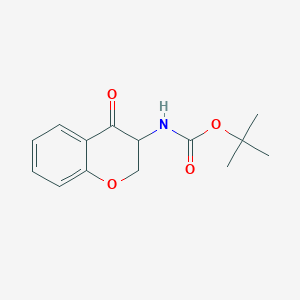

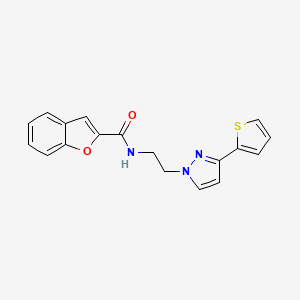

The compound “4-isopropoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide” appears to contain several functional groups, including an isopropoxy group, a tetrahydroquinoline group, and a benzamide group. These groups could potentially confer interesting chemical properties to the compound .

Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the isopropoxy group could potentially undergo reactions with acids or bases, and the benzamide group could participate in reactions with other nucleophiles or electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the isopropoxy group could potentially make it more soluble in organic solvents .科学研究应用

Suzuki–Miyaura 偶联

Suzuki–Miyaura (SM) 偶联反应是一种形成碳-碳键的强大方法。它涉及使用钯催化剂将有机硼化合物与有机卤化物或拟卤化物进行交叉偶联。 该化合物在 SM 偶联反应中可用作有机硼试剂 。其温和的反应条件和官能团耐受性使其在合成复杂分子方面具有价值。

加氢甲基化

该化合物已用于加氢甲基化序列中,从而实现正式的反马氏规则烯烃加氢甲基化。这种转化很有价值,但以前未知。 值得注意的是,它被应用于甲氧基保护的 (−)-Δ8-THC 和胆固醇 。

神经炎症的治疗

研究人员已开发出这种化合物作为 IRAK4(白介素-1 受体相关激酶 4)的有效、选择性和中枢神经系统 (CNS) 穿透抑制剂。 它代表了治疗神经炎症疾病的有希望的先导 。

1,3-偶极环加成

该化合物已在 1,3-偶极环加成反应中得到评估。虽然用芳香叠氮化物获得中等产率,但使用更稳定的脂肪族叠氮化物导致高产率。 这突出了其在合成化学中的潜力 。

(4-异丙氧基-2-甲基)苯基异丙基酮的制备

该化合物在 (4-异丙氧基-2-甲基)苯基异丙基酮的制备中起着至关重要的作用。 合成途径包括几个步骤,包括与间甲酚、硫氰酸盐和卤代异丙烷反应 。

安全和危害

未来方向

作用机制

Target of Action

The primary target of this compound is Interleukin receptor-associated kinase 4 (IRAK4) . IRAK4 is a key node of signaling within the innate immune system that regulates the production of inflammatory cytokines and chemokines .

Mode of Action

The compound acts as a potent, selective, and CNS-penetrant IRAK4 inhibitor . It binds to IRAK4 and inhibits its activity, thereby regulating the production of inflammatory cytokines and chemokines .

Biochemical Pathways

The presence of damage-associated molecular patterns (DAMPs) after tissue damage such as stroke or traumatic brain injury (TBI) initiates signaling through the IRAK4 pathway . The inhibition of IRAK4 by the compound can lead to a reduction in the production of inflammatory cytokines and chemokines, potentially leading to a decrease in inflammation .

Pharmacokinetics

It is described as a cns-penetrant irak4 inhibitor , suggesting that it has the ability to cross the blood-brain barrier and exert its effects in the central nervous system.

Result of Action

The inhibition of IRAK4 by the compound can lead to a feed-forward inflammatory loop that can ultimately hinder patient recovery . This suggests that the compound may have potential therapeutic applications in conditions characterized by excessive inflammation, such as stroke or traumatic brain injury .

属性

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-16(2)26-20-9-7-18(8-10-20)22(25)23-13-12-17-6-11-21-19(15-17)5-4-14-24(21)3/h6-11,15-16H,4-5,12-14H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMLGRSMNFIEHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S)-1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2430474.png)

![5-Bromo-1-methylpyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B2430478.png)

![2-tert-butyl-4-methyl-6-(methylsulfanyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B2430479.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2430483.png)

![ethyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2430484.png)

![6-Methyl-2-(2-(m-tolyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2430487.png)

![ethyl 3-carbamoyl-2-(5-phenylisoxazole-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2430488.png)